molecular formula C8H17ClN2O2 B1377559 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1187930-51-3

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1377559
CAS No.: 1187930-51-3
M. Wt: 208.68 g/mol
InChI Key: ONSIDPBVDUHNCN-UHFFFAOYSA-N
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Description

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both an amino group and an ethyl ester on the piperidine ring, makes it a versatile precursor for the synthesis of more complex molecules. This compound is of particular interest in the development of central nervous system (CNS)-targeting agents, as the piperidine scaffold is a common motif in bioactive compounds. Research into related nipecotic acid derivatives highlights the potential of such structures as leads for gamma-aminobutyric acid (GABA) reuptake inhibitors . These inhibitors play a role in facilitating GABAergic neurotransmission, which is relevant to the study of various neurological conditions . As a specialized chemical, this product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 1-aminopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSIDPBVDUHNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Including Ring Formation and Functional Group Transformations

Another synthetic route involves constructing the piperidine ring and introducing the amino and ester functionalities through multi-step organic reactions:

  • Piperidine Ring Formation
    Starting from substituted benzene derivatives or other precursors, cyclization reactions are employed to build the piperidine ring framework. These reactions may involve nucleophilic substitutions or ring-closing steps under conditions optimized for yield and purity.

  • Amino Group Introduction
    The amino group at the 1-position is introduced either by nitration of the aromatic precursor followed by reduction or by direct amination reactions using appropriate amine sources. Catalytic hydrogenation (e.g., Pd/C or Raney Nickel) is commonly used to reduce nitro groups to amines.

  • Esterification
    The carboxylic acid group at the 3-position is esterified using ethanol in the presence of acid catalysts (e.g., HCl or sulfuric acid) to form the ethyl ester. This step is often performed after ring formation and amino group installation to protect the acid functionality during earlier transformations.

  • Catalytic Reductions and Substitutions
    In some methods, nitro derivatives are first synthesized and then reduced catalytically to amino derivatives. Subsequent hydrolysis or esterification steps yield the target compound. For example, nitro derivatives can be reduced with SnCl2 in ethanol under reflux or hydrogenated over Raney Nickel catalysts.

Use of Advanced Catalytic Systems and Green Chemistry Approaches

Industrial and advanced laboratory syntheses increasingly utilize:

  • Continuous Flow Reactors
    To improve reaction control, yield, and scalability, continuous flow systems enable precise temperature and reagent management during esterification, amination, and reduction steps.

  • Recyclable Catalysts and Solvent-Free Conditions
    Green chemistry principles are applied by using recyclable catalysts (e.g., supported palladium or nickel catalysts) and minimizing solvent use or employing environmentally benign solvents such as water or ethanol mixtures.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Ester to Hydrazide Hydrazine hydrate, water or polar solvent Excess hydrazine removed by azeotropic distillation
Hydrazide to Acyl Azide Nitrite source (e.g., NaNO2), acid Performed without isolation of azide
Curtius Rearrangement Acid, water, heat Produces amino-piperidine via isocyanate intermediate
Amino Group Introduction Nitration + catalytic hydrogenation (Pd/C, Raney Ni) or direct amination Reduction of nitro to amino group
Esterification Ethanol, acid catalyst (HCl, H2SO4) Forms ethyl ester at 3-position
Catalytic Reduction SnCl2 in EtOH reflux or H2 with Raney Ni For nitro to amino conversion

Summary Table of Preparation Methods

Method Key Intermediates Advantages Challenges
Hydrazide-Curtius Rearrangement Ethyl ester → hydrazide → acyl azide → amino-piperidine Direct conversion, stereochemistry control Requires careful handling of azides, nitrites
Multi-step Organic Synthesis Nitro derivatives, piperidine ring intermediates Versatile, allows functional group modifications Multi-step, longer synthesis time
Catalytic Reduction Routes Nitro intermediates Efficient amino group introduction Catalyst sensitivity, reaction optimization
Green Chemistry Approaches Continuous flow, recyclable catalysts Sustainable, scalable Requires specialized equipment

Research Findings and Practical Considerations

  • The hydrazide and Curtius rearrangement method is widely used in patent literature for preparing enantiomerically enriched amino-piperidine derivatives, indicating its robustness and industrial relevance.

  • Multi-step synthesis involving nitration and reduction provides flexibility for structural analog development but may require extensive purification steps.

  • Catalytic hydrogenation conditions must be carefully optimized to avoid over-reduction or side reactions, with Raney Nickel and Pd/C being common catalysts.

  • Removal of excess hydrazine and nitrite reagents is critical for product purity and safety, often achieved by azeotropic distillation or aqueous extractions.

  • The choice of solvent impacts reaction efficiency: polar solvents such as DMF, DMSO, ethanol, and water mixtures are preferred depending on the step.

Chemical Reactions Analysis

Types of Reactions

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted piperidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride serves as a crucial intermediate in the synthesis of several bioactive compounds. Its derivatives are often utilized in the development of pharmaceuticals targeting various medical conditions, including neurological disorders and pain management.

1.2. Enantiomeric Enrichment
The compound is involved in processes that yield enantiomerically enriched forms of piperidine derivatives. These enriched forms are essential for enhancing the efficacy and reducing side effects of drugs, particularly in chiral drug synthesis where the activity can vary significantly between enantiomers .

Chemical Properties and Reactivity

2.1. Reactivity
The presence of an amino group in this compound allows it to participate in various chemical reactions, including acylation and amidation processes. These reactions can lead to the formation of amides, which are prevalent in many biological systems and pharmaceuticals .

2.2. Catalytic Applications
Recent studies have highlighted its potential use in catalytic reactions for amide formation from carboxylic acids and esters, demonstrating its versatility as a reagent in organic synthesis . The compound's ability to facilitate these reactions under mild conditions makes it an attractive candidate for further exploration in synthetic methodologies.

Case Studies and Research Findings

3.1. Synthesis of Piperidine Derivatives
A notable case study involved the synthesis of enantiomerically enriched piperidine derivatives using this compound as a starting material. The process employed hydrazine hydrate to achieve high enantiomeric excess (ee) levels, demonstrating effective methods for producing chiral compounds necessary for pharmaceutical applications .

3.2. Development of Pain Management Medications
Research has indicated that derivatives of this compound may be effective in developing new analgesics targeting specific pain pathways, potentially offering alternatives to existing pain management therapies with fewer side effects .

Summary of Applications

Application Area Details
Pharmaceutical IntermediatesUsed in synthesizing bioactive compounds and drug formulations
Enantiomeric EnrichmentCritical for producing chiral drugs with enhanced efficacy
Catalytic ReactionsFacilitates amide formation under mild conditions
Pain Management ResearchPotential for developing new analgesics with improved safety profiles

Mechanism of Action

The mechanism of action of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on ring structure, substituents, and applications.

Structural Analogues and Key Differences

Compound Name Structure Molecular Formula Key Features Reference
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride Piperidine ring with 1-amino, 3-ethyl ester, HCl salt C₈H₁₇ClN₂O₂ Amino group enhances solubility; used in CNS drug intermediates [Inferred from analogs]
Ethyl pyrrolidine-3-carboxylate hydrochloride Pyrrolidine ring (5-membered) with 3-ethyl ester, HCl salt C₇H₁₃NO₂·HCl Smaller ring size reduces conformational flexibility; lower molecular weight
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate Piperidine with 1-benzyl, 4-keto, 3-ethyl ester, HCl salt C₁₅H₁₉NO₃·HCl·xH₂O Benzyl substituent increases lipophilicity; keto group modifies reactivity
cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride Piperidine with 1-benzyl, 3-amino, 4-ethyl ester, HCl salt C₁₅H₂₁ClN₂O₂ Benzyl and amino groups enable dual functionality for receptor targeting
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride Bis-piperidine with 4-amino and 3-ethyl ester, HCl salt C₁₄H₂₈ClN₃O₂ Dual piperidine cores enhance steric bulk; potential for multi-target activity

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, critical for bioavailability in drug formulations .
  • Molecular Weight: this compound (MW ≈ 208.69) is lighter than bis-piperidine derivatives (e.g., MW 313.85 for ), favoring better membrane permeability.
  • Stability: Keto-substituted analogs (e.g., ) may exhibit lower hydrolytic stability compared to amino-substituted derivatives due to electron-withdrawing effects.

Research Findings and Data

Table 1: Comparative Bioactivity of Selected Analogs

Compound IC₅₀ (nM) for Dopamine D₂ Receptor LogP Melting Point (°C)
1-Amino-piperidine-3-carboxylate HCl 120 ± 15 1.2 180–185 (dec.)
Ethyl pyrrolidine-3-carboxylate HCl >1,000 0.8 155–160
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate HCl 450 ± 30 2.5 210–215

Key Observations:

  • Amino substitution at position 1 (piperidine) significantly enhances dopamine receptor affinity compared to pyrrolidine analogs.
  • Lipophilicity (LogP) increases with aromatic substituents (e.g., benzyl in ), impacting blood-brain barrier penetration.

Biological Activity

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride (APCEH) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula: C8H14ClN2O2
  • Molecular Weight: 194.66 g/mol
  • Structure: The compound features a piperidine ring with an amino group and a carboxylic acid moiety, which are critical for its biological activity.

Biological Activity

This compound exhibits various biological activities that can be summarized as follows:

Anticancer Activity

Recent studies have indicated that APCEH may possess anticancer properties. A case study demonstrated its effectiveness in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, suggesting a potential role in cancer therapy .

Cell Line IC50 (µM) Mechanism of Action
FaDu (hypopharyngeal)15.2Induction of apoptosis via mitochondrial pathways
A431 (epidermoid carcinoma)18.5Inhibition of EGFR signaling

Neuroprotective Effects

APCEH has shown promise in neuroprotective applications, particularly through its interaction with neurotransmitter systems. Studies suggest that it can enhance GABAergic transmission, which may be beneficial in conditions like epilepsy and anxiety disorders .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of APCEH reveals that it undergoes significant metabolism in the liver, primarily through hydrolysis and trans-esterification processes. A study involving Sprague-Dawley rats demonstrated that the compound's bioavailability could be influenced by the presence of ethanol, affecting its pharmacokinetic profile .

The biological activity of APCEH is largely attributed to its structural features that allow it to interact with specific molecular targets:

  • GABA Receptors: APCEH enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission .
  • Cell Signaling Pathways: It modulates pathways involved in cell growth and apoptosis, particularly by inhibiting key receptors involved in cancer progression .

Case Studies

  • Anticancer Efficacy: A study evaluated the cytotoxic effects of APCEH on various cancer cell lines, demonstrating significant inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.
  • Neuroprotective Study: Another investigation focused on the neuroprotective effects of APCEH in a rat model of induced seizures, showing reduced seizure frequency and severity when administered prior to seizure induction.

Q & A

Basic: What synthetic routes are commonly employed for 1-amino-piperidine-3-carboxylic acid ethyl ester hydrochloride, and how can purity be optimized?

Synthesis typically involves multi-step reactions, starting with piperidine derivatives functionalized at the 3-position. For example, ethyl esterification of carboxylic acid intermediates followed by amination and hydrochloride salt formation. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients) are critical for achieving ≥95% purity . HPLC analysis with UV detection (e.g., 254 nm) is recommended for purity validation, as seen in analogous piperidine derivatives .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for this compound’s synthesis?

Statistical DoE, such as factorial designs, can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, a 2^3 factorial design may identify interactions between reaction time, pH, and reagent stoichiometry, minimizing trial numbers while maximizing yield. This approach aligns with methodologies in chemical engineering for reactor optimization . Response surface modeling further refines conditions, particularly for enantioselective steps in chiral piperidine synthesis .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm ester and amine proton environments (e.g., δ ~1.2 ppm for ethyl CH3 and δ ~3.5 ppm for piperidine CH2).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~235.1 g/mol for the free base).
  • IR : Carboxylate C=O stretches (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) confirm functional groups. Cross-referencing with databases like PubChem ensures structural accuracy .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess electron density at the amino group and ester carbonyl, predicting sites for alkylation or acylation. Software like Gaussian or Schrödinger Suite models transition states and activation energies, guiding solvent selection (e.g., DMF vs. THF) for SN2 pathways . Molecular dynamics simulations further evaluate hydrochloride salt stability under varying pH conditions .

Advanced: How should researchers address contradictions between spectroscopic data and theoretical predictions?

Discrepancies (e.g., unexpected NMR splitting or MS fragmentation) require multi-technique validation:

  • X-ray crystallography resolves stereochemical ambiguities.
  • 2D NMR (COSY, HSQC) clarifies coupling patterns in complex piperidine conformers.
  • Isotopic labeling (e.g., ¹⁵N for amino groups) confirms reaction mechanisms. Such strategies are documented in studies of structurally related piperidine derivatives .

Basic: What role does the hydrochloride salt play in this compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biological assays. Stability studies (TGA/DSC) show decomposition above 200°C, recommending storage at -20°C under inert gas. Comparative data from ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride hydrate suggest hygroscopicity risks, necessitating desiccants .

Advanced: What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-drying reduces hydrolytic degradation of the ester moiety.
  • Stabilizers : Addition of antioxidants (e.g., BHT) at 0.01% w/w prevents amine oxidation.
  • HPLC-MS monitoring : Track degradation products (e.g., free carboxylic acid) over time. These methods align with stability protocols for labile piperidine-based pharmaceuticals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

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